Trimethylamine-d9 N-Oxide Trimethylamine-d9 N-Oxide Trimethylamine-d9 N-oxide is intended for use as an internal standard for the quantification of trimethylamine N-oxide by GC- or LC-MS. Trimethylamine N-oxide (TMAO) is a metabolite of choline, phosphatidylcholine, and L-carnitine. It is formed by gut microbiota-mediated metabolism of choline, phosphatidylcholine, and L-carnitine to TMA followed by oxidation of TMA by flavin-containing monooxygenase 3 (FMO3) in the liver. Dietary administration of TMAO (0.12% w/w) increases renal tubulointerstitial fibrosis, collagen deposition, and Smad3 phosphorylation in mice and increases aortic lesion area in atherosclerosis-prone ApoE-/- mice. Plasma levels of TMAO are elevated in patients with chronic kidney disease and decreased in patients with active, compared with inactive, ulcerative colitis. Elevated plasma levels of TMAO are associated with increased risk of cardiovascular disease.

Brand Name: Vulcanchem
CAS No.: 1161070-49-0
VCID: VC0131686
InChI: InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
SMILES: C[N+](C)(C)[O-]
Molecular Formula: C3H9NO
Molecular Weight: 84.16 g/mol

Trimethylamine-d9 N-Oxide

CAS No.: 1161070-49-0

Cat. No.: VC0131686

Molecular Formula: C3H9NO

Molecular Weight: 84.16 g/mol

* For research use only. Not for human or veterinary use.

Trimethylamine-d9 N-Oxide - 1161070-49-0

Specification

Description Trimethylamine-d9 N-oxide is intended for use as an internal standard for the quantification of trimethylamine N-oxide by GC- or LC-MS. Trimethylamine N-oxide (TMAO) is a metabolite of choline, phosphatidylcholine, and L-carnitine. It is formed by gut microbiota-mediated metabolism of choline, phosphatidylcholine, and L-carnitine to TMA followed by oxidation of TMA by flavin-containing monooxygenase 3 (FMO3) in the liver. Dietary administration of TMAO (0.12% w/w) increases renal tubulointerstitial fibrosis, collagen deposition, and Smad3 phosphorylation in mice and increases aortic lesion area in atherosclerosis-prone ApoE-/- mice. Plasma levels of TMAO are elevated in patients with chronic kidney disease and decreased in patients with active, compared with inactive, ulcerative colitis. Elevated plasma levels of TMAO are associated with increased risk of cardiovascular disease.

CAS No. 1161070-49-0
Molecular Formula C3H9NO
Molecular Weight 84.16 g/mol
IUPAC Name 1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide
Standard InChI InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Standard InChI Key UYPYRKYUKCHHIB-GQALSZNTSA-N
Isomeric SMILES [2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-]
SMILES C[N+](C)(C)[O-]
Canonical SMILES C[N+](C)(C)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator